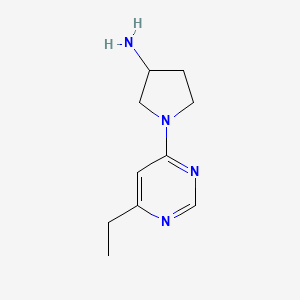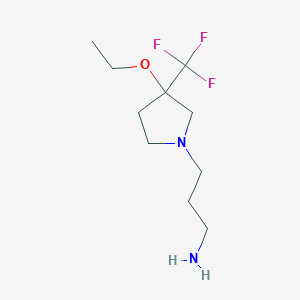
3-(3-エトキシ-3-(トリフルオロメチル)ピロリジン-1-イル)プロパン-1-アミン
説明
“3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it’s a common structure in many biologically active compounds . The compound also contains an ethoxy group and a trifluoromethyl group, which can influence its properties and reactivity.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring with sp3 hybridization . This gives the molecule three-dimensionality and can contribute to its stereochemistry . The ethoxy and trifluoromethyl groups attached to the ring can also influence the molecule’s shape and reactivity.科学的研究の応用
医薬品研究
この化合物のトリフルオロメチル基は、医薬品研究において特に注目されています。 この基を持つ化合物は、数多くの薬理活性を示すことがわかっています 。 この化合物は、トリフルオロメチル基の存在による薬物動態特性の改変における可能性を秘めていることから、新規医薬品の開発における基準物質として使用することができます。
作用機序
将来の方向性
生化学分析
Biochemical Properties
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the compound has been shown to bind to certain receptor proteins, modulating their function and affecting downstream signaling pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Cellular Effects
The effects of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell survival and apoptosis. The compound can alter gene expression by modulating transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. The compound also influences gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact becomes pronounced only above certain concentration levels .
Metabolic Pathways
3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is involved in several metabolic pathways. It interacts with metabolic enzymes, influencing their activity and the overall metabolic flux. The compound can affect the levels of various metabolites, thereby altering the metabolic balance within the cell. Enzymes such as cytochrome P450s may play a role in the metabolism of this compound, leading to its biotransformation and clearance from the body .
Transport and Distribution
Within cells and tissues, 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its physicochemical properties, such as solubility and membrane permeability .
Subcellular Localization
The subcellular localization of 3-(3-Ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is critical for its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
3-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O/c1-2-16-9(10(11,12)13)4-7-15(8-9)6-3-5-14/h2-8,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHSFJAWBULANT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C1)CCCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


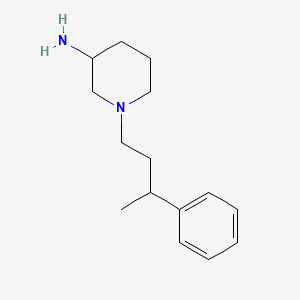
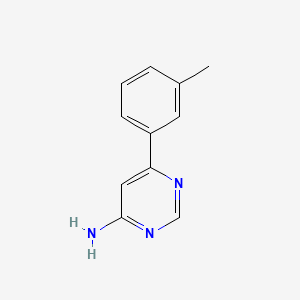

![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
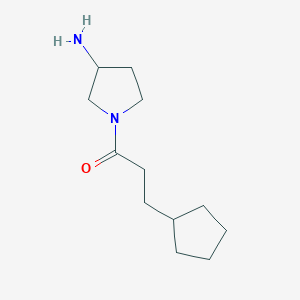
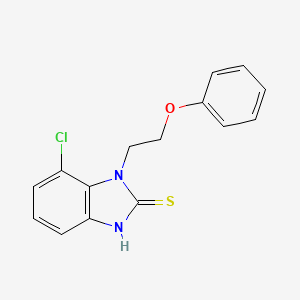
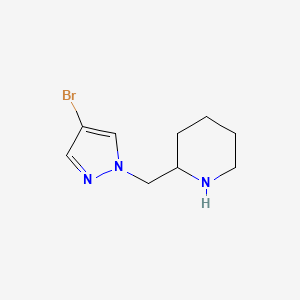
![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)
![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
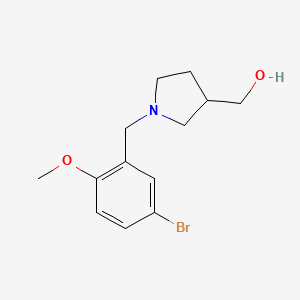
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1491423.png)
![{1-[(2,4-Dimethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491424.png)
